(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride
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Overview
Description
Synthesis Analysis
- The compound can be synthesized through reactions involving various organic chemistry methods. For instance, a study demonstrates a Sc(OTf)3-catalyzed and air-mediated cascade reaction of o-aminoacetophenones with methanamines as an efficient synthetic approach for related fluorescent fused-four-ring dibenzo[b,h][1,6]naphthyridine derivatives (Mao et al., 2015).
Molecular Structure Analysis
- The molecular structure of similar compounds has been studied using various spectroscopic methods. For example, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was characterized using NMR spectroscopy, Elemental Analysis, and MS data (Younas, Abdelilah, & Anouar, 2014).
Chemical Reactions and Properties
- The reactivity and properties of related compounds can be influenced by their structure and substituents. For instance, a novel synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was achieved through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showing significant stereoselectivity (Gabriele et al., 2006).
Physical Properties Analysis
- The physical properties of such compounds depend on their molecular structure and functional groups. Research on tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a compound with a similar structure, highlights how its synthesis and structure influence its physical properties (Bucci et al., 2018).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are closely related to the molecular structure. A study on the novel regioselective synthesis of related compounds, such as 6-(3-hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol, provides insight into the chemical behavior of such molecules (Ganesh, Sharma, & Krupadanam, 2001).
Scientific Research Applications
Inhibitors of B-Raf Kinase
- B-Raf Inhibitory and Anti-Proliferation Activities : A study by Yang et al. (2012) synthesized and evaluated novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives for their ability to inhibit B-Raf kinase and their anti-proliferation activities. One compound exhibited potent activity, comparable to the control Erlotinib (Yang et al., 2012).
Organic Synthesis and Chemical Modification
- Regioselective Synthesis of Neolignan : Ganesh et al. (2001) described a novel synthesis approach for a neolignan compound utilizing 2,3-dihydrobenzo[b][1,4]dioxin. This method offers a regioselective synthesis pathway (Ganesh, Sharma, & Krupadanam, 2001).
- Tri-Fluorinated Chalcones Synthesis : Shinde et al. (2021) reported the synthesis of tri-fluorinated chalcones from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, demonstrating their antimicrobial properties (Shinde, Adole, & Jagdale, 2021).
Material Science Applications
- Organic Light-Emitting Devices : Jayabharathi et al. (2018) explored the use of 2,3-dihydrobenzo[b][1,4]dioxin in the molecular design of compounds for non-doped blue organic light-emitting devices. This research contributes to the development of efficient blue-emission materials (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).
Antibacterial and Antifungal Agents
- Antibacterial and Antifungal Agents Synthesis : Abbasi et al. (2016) synthesized N-substituted sulfonamides bearing the benzodioxane moiety, displaying significant antibacterial potential against various strains (Abbasi et al., 2016).
- Antimicrobial Chalcones : Shinde et al. (2021) synthesized and evaluated two chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one for their antimicrobial properties (Shinde, Adole, & Jagdale, 2021).
Computational and Structural Analysis
- Computational and Structural Analysis of Tri-Fluorinated Chalcones : The study by Shinde et al. (2021) also included a computational investigation of the molecular structures and properties of these chalcones, highlighting their electronic properties and molecular interactions (Shinde, Adole, & Jagdale, 2021).
Safety And Hazards
The compound has been classified with the signal word “Warning” and it has hazard statements H315-H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264).
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-2,5H,3-4,6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAPQIGVGPWPIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625849 |
Source
|
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride | |
CAS RN |
31127-40-9 |
Source
|
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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